molecular formula C17H19N3O3 B13109977 N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-80-5

N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13109977
CAS No.: 919107-80-5
M. Wt: 313.35 g/mol
InChI Key: ZYMBKQWJGURVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a furan ring, a methoxy group, and a propyl chain attached to an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl halides.

    Methoxy Group Addition: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Propyl Chain Addition: The propyl chain can be introduced through alkylation reactions using propyl halides.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with appropriate amines or ammonia.

Industrial Production Methods

Industrial production of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave-assisted synthesis has been shown to be effective in the production of amides and esters containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and methoxy group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Conclusion

N-(Furan-2-ylmethyl)-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.

Properties

CAS No.

919107-80-5

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-methoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C17H19N3O3/c1-3-8-20-17(22-2)14-7-6-12(10-15(14)19-20)16(21)18-11-13-5-4-9-23-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,18,21)

InChI Key

ZYMBKQWJGURVPS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C2C=CC(=CC2=N1)C(=O)NCC3=CC=CO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.